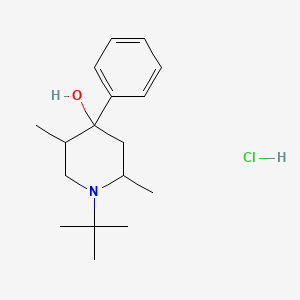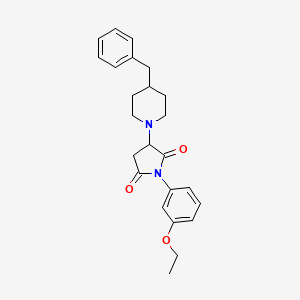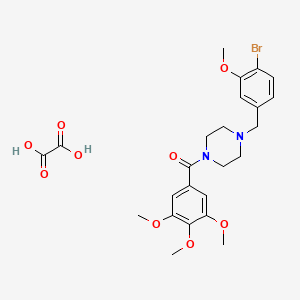
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TAPC and is a piperidinol derivative. TAPC has been shown to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study. In
Wirkmechanismus
The mechanism of action of TAPC is not fully understood, but it is believed to interact with the electron transport chain in cells. Specifically, TAPC has been shown to inhibit complex III of the electron transport chain, leading to a decrease in ATP production. This inhibition of complex III is thought to be responsible for the cytotoxic effects of TAPC.
Biochemical and Physiological Effects:
TAPC has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TAPC can induce apoptosis in cancer cells and inhibit the growth of bacteria. TAPC has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAPC in lab experiments is its fluorescent properties, which make it a useful tool for studying biological systems. TAPC is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using TAPC is its cytotoxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TAPC. One area of interest is the development of new OLEDs and OPVs using TAPC as a charge transport material or dopant. Another area of interest is the potential use of TAPC as a therapeutic agent for cancer or bacterial infections. Further research is needed to fully understand the mechanism of action of TAPC and its potential applications in scientific research.
Synthesemethoden
The synthesis of TAPC is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 1,4-diphenyl-1,3-butadiene, which undergoes a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. This intermediate is then reduced to form the piperidinol ring, which is further modified to introduce the tert-butyl and methyl groups. Finally, the hydrochloride salt is formed by reacting the piperidinol with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
TAPC has been used in a variety of scientific research applications, including as a fluorescent dye, a charge transport material in organic light-emitting diodes (OLEDs), and as a dopant in organic photovoltaics (OPVs). The fluorescence properties of TAPC make it a useful tool for studying biological systems, such as protein-protein interactions. TAPC has also been shown to have good charge transport properties, making it a promising material for use in OLEDs and OPVs.
Eigenschaften
IUPAC Name |
1-tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13-12-18(16(3,4)5)14(2)11-17(13,19)15-9-7-6-8-10-15;/h6-10,13-14,19H,11-12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFZKBKYNOKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)(C)C)C)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)


![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)


![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
